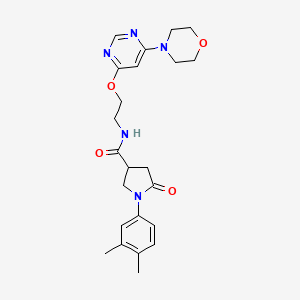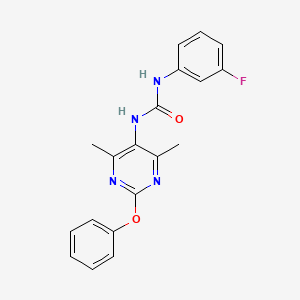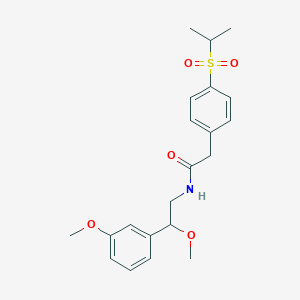![molecular formula C13H22ClNO B2459163 Spiro[adamantano-2,2'-morfolina]; clorhidrato CAS No. 2305252-92-8](/img/structure/B2459163.png)
Spiro[adamantano-2,2'-morfolina]; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[adamantane-2,2’-morpholine];hydrochloride is a chemical compound characterized by a spiro linkage between an adamantane and a morpholine ring. This unique structure imparts distinct physicochemical properties, making it a subject of interest in various scientific fields.
Aplicaciones Científicas De Investigación
Spiro[adamantane-2,2’-morpholine];hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mecanismo De Acción
Target of Action
The primary targets of Spiro[adamantane-2,2’-morpholine];hydrochloride are currently unknown. The compound is structurally related to adamantane, a class of compounds known to interact with various targets, including viral proteins and receptors in the central nervous system . .
Mode of Action
Related compounds such as amantadine, an adamantane derivative, are known to increase dopamine release in the brain, suggesting a potential interaction with dopaminergic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[adamantane-2,2’-morpholine];hydrochloride typically involves the reaction of adamantane derivatives with morpholine under specific conditions. One common method includes the use of microwave-assisted multicomponent reactions, which have been shown to accelerate reaction rates and improve yields . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of Spiro[adamantane-2,2’-morpholine];hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[adamantane-2,2’-morpholine];hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[cyclohexane-1,2’-morpholine]
- Spiro[adamantane-2,2’-pyrrolidine]
- Spiro[adamantane-2,2’-piperidine]
Uniqueness
Spiro[adamantane-2,2’-morpholine];hydrochloride is unique due to its spiro linkage and the presence of both adamantane and morpholine rings. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
spiro[adamantane-2,2'-morpholine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-15-13(8-14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZKERMWVYOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)C3CC4CC(C3)CC2C4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
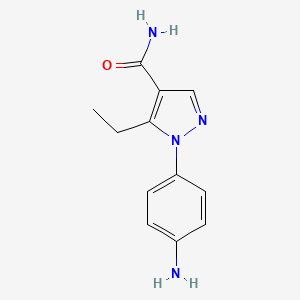
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)
![3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2459086.png)
![1-[4-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)
![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)
![2,4-DIETHYL 5-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2459092.png)
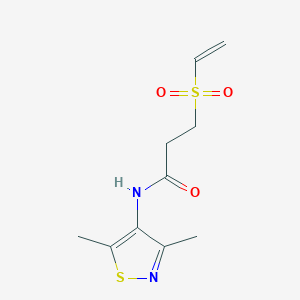

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)
